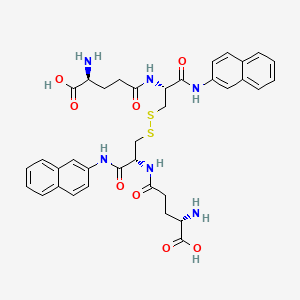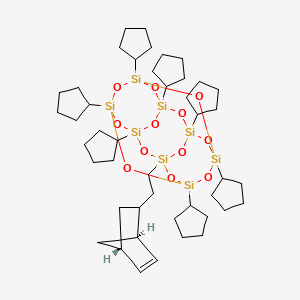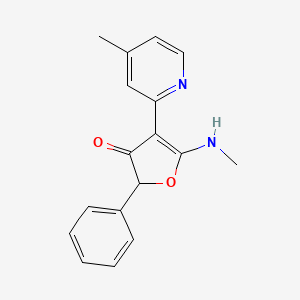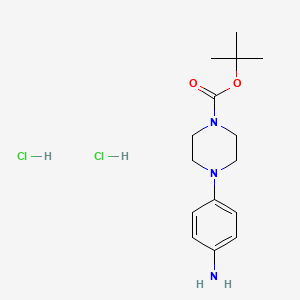![molecular formula C17H20BFO2 B573385 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid CAS No. 163129-14-4](/img/structure/B573385.png)
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluoro and pentyl substituent
科学的研究の応用
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of biologically active compounds and drug discovery.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
Target of Action
The primary targets of boronic acids, such as (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, are often diols and strong Lewis bases . These targets are prevalent in various biological systems, making boronic acids versatile in their applications .
Mode of Action
Boronic acids interact with their targets through the formation of cyclic boronate esters . This interaction is reversible and sensitive to the surrounding environment, which allows boronic acids to act as sensors . In the case of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, the compound may interact with its targets in a similar manner, although specific interactions would depend on the exact biological context.
Biochemical Pathways
Boronic acids can affect various biochemical pathways due to their ability to interact with diols . They have been used in the manipulation and labeling of proteins, the separation of biomolecules, and the development of therapeutics . The exact pathways affected by (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used.
Pharmacokinetics
The pharmacokinetics of boronic acids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure . .
Result of Action
The molecular and cellular effects of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used. For example, boronic acids have been shown to inhibit certain enzymes, which could potentially lead to therapeutic effects .
Action Environment
The action, efficacy, and stability of boronic acids can be influenced by various environmental factors. For instance, the formation of boronate esters is sensitive to pH, which can affect the interaction between boronic acids and their targets . Other factors, such as temperature and the presence of competing molecules, could also influence the action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Fluoro and Pentyl Groups: The fluoro and pentyl groups can be introduced through electrophilic aromatic substitution reactions or via Grignard reagents.
Boronic Acid Functionalization: The final step involves the conversion of the biphenyl derivative to the boronic acid using methods such as hydrolysis of boronate esters or direct borylation using diboron reagents.
Industrial Production Methods
Industrial production of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic acid: Contains a fluoro substituent but lacks the biphenyl structure.
3-Fluorophenylboronic acid: Similar to 4-fluorophenylboronic acid but with the fluoro group in a different position.
Uniqueness
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid is unique due to its specific substitution pattern and the presence of both fluoro and pentyl groups on the biphenyl core. This combination of functional groups can impart distinct reactivity and properties, making it valuable for specific synthetic applications.
特性
IUPAC Name |
[2-fluoro-4-(4-pentylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h6-12,20-21H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMYLLGXOKXFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696535 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163129-14-4 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
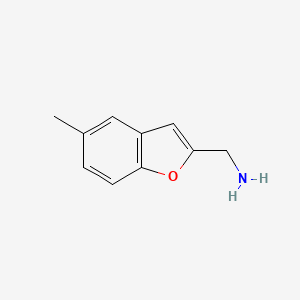
![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)

